molecular formula C18H18O4 B13136391 1,8,9,10-Tetramethoxyanthracene CAS No. 106752-94-7

1,8,9,10-Tetramethoxyanthracene

Cat. No.: B13136391
CAS No.: 106752-94-7
M. Wt: 298.3 g/mol
InChI Key: DPTFJEMBEVUKPA-UHFFFAOYSA-N
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Description

1,8,9,10-Tetramethoxyanthracene: is a polycyclic aromatic hydrocarbon derivative with four methoxy groups attached to the anthracene core. This compound is known for its interesting photophysical and photochemical properties, making it a subject of extensive research in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8,9,10-Tetramethoxyanthracene can be synthesized from commercially available and inexpensive 1,8-dihydroxyanthraquinone. The key steps in the synthesis involve bromination of 1,8-dimethoxyanthracene to form 1,8-dibromo-4,5-dimethoxyanthracene, followed by copper (I) catalyzed replacement of bromo substituents with methoxy groups .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,8,9,10-Tetramethoxyanthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

1,8,9,10-Tetramethoxyanthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8,9,10-Tetramethoxyanthracene involves its interaction with molecular targets such as DNA and proteins. The compound’s planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes. Additionally, its methoxy groups can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

  • 1,4,5,8-Tetramethoxyanthracene
  • 2,3,6,7-Tetramethoxyanthracene
  • 1,4,10-Trimethoxyanthracene-2-carbaldehyde

Comparison: 1,8,9,10-Tetramethoxyanthracene is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and interaction with other molecules. Compared to other tetramethoxyanthracene derivatives, it exhibits distinct photophysical properties and potential biological activities .

Properties

CAS No.

106752-94-7

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

1,8,9,10-tetramethoxyanthracene

InChI

InChI=1S/C18H18O4/c1-19-13-9-5-7-11-15(13)18(22-4)16-12(17(11)21-3)8-6-10-14(16)20-2/h5-10H,1-4H3

InChI Key

DPTFJEMBEVUKPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=C3C(=C2OC)C=CC=C3OC)OC

Origin of Product

United States

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